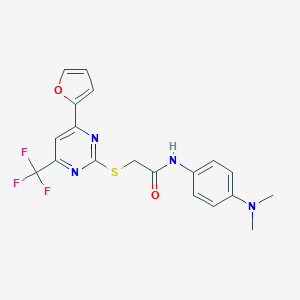
N-(4-(dimethylamino)phenyl)-2-(4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylthio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(dimethylamino)phenyl)-2-(4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylthio)acetamide, also known as DTPA, is a chemical compound that has been the focus of scientific research in recent years. This compound has shown potential in the field of medicinal chemistry due to its various biochemical and physiological effects.
Mecanismo De Acción
N-(4-(dimethylamino)phenyl)-2-(4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylthio)acetamide exerts its anti-tumor and anti-inflammatory effects by inhibiting the activity of certain enzymes and proteins in the body. It has been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. By inhibiting HDAC activity, N-(4-(dimethylamino)phenyl)-2-(4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylthio)acetamide can prevent the growth and proliferation of cancer cells. Additionally, N-(4-(dimethylamino)phenyl)-2-(4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylthio)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. By inhibiting COX-2 activity, N-(4-(dimethylamino)phenyl)-2-(4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylthio)acetamide can reduce inflammation in the body.
Biochemical and Physiological Effects:
N-(4-(dimethylamino)phenyl)-2-(4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylthio)acetamide has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, N-(4-(dimethylamino)phenyl)-2-(4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylthio)acetamide has been found to inhibit the migration and invasion of cancer cells, which are important processes in the development and progression of cancer. N-(4-(dimethylamino)phenyl)-2-(4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylthio)acetamide has also been shown to reduce the production of inflammatory mediators and cytokines, which are involved in the development of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-(dimethylamino)phenyl)-2-(4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylthio)acetamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in the laboratory. Additionally, N-(4-(dimethylamino)phenyl)-2-(4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylthio)acetamide has been extensively studied for its potential use in the treatment of various diseases, making it a promising candidate for further research. However, one limitation of N-(4-(dimethylamino)phenyl)-2-(4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylthio)acetamide is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research of N-(4-(dimethylamino)phenyl)-2-(4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylthio)acetamide. One potential direction is the development of N-(4-(dimethylamino)phenyl)-2-(4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylthio)acetamide-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(4-(dimethylamino)phenyl)-2-(4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylthio)acetamide and its potential side effects. Finally, the synthesis method of N-(4-(dimethylamino)phenyl)-2-(4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylthio)acetamide can be further optimized to improve its yield and solubility.
Métodos De Síntesis
The synthesis method of N-(4-(dimethylamino)phenyl)-2-(4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylthio)acetamide involves the reaction of 4-(dimethylamino)phenylamine with 2-chloro-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine-5-thiol in the presence of a base. The resulting product is then treated with acetic anhydride to obtain N-(4-(dimethylamino)phenyl)-2-(4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylthio)acetamide.
Aplicaciones Científicas De Investigación
N-(4-(dimethylamino)phenyl)-2-(4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylthio)acetamide has been extensively studied for its potential use in the treatment of various diseases. It has been found to exhibit anti-tumor activity by inhibiting the growth of cancer cells. Additionally, N-(4-(dimethylamino)phenyl)-2-(4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-ylthio)acetamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
Fórmula molecular |
C19H17F3N4O2S |
|---|---|
Peso molecular |
422.4 g/mol |
Nombre IUPAC |
N-[4-(dimethylamino)phenyl]-2-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C19H17F3N4O2S/c1-26(2)13-7-5-12(6-8-13)23-17(27)11-29-18-24-14(15-4-3-9-28-15)10-16(25-18)19(20,21)22/h3-10H,11H2,1-2H3,(H,23,27) |
Clave InChI |
KCKJRQJJSBPZAL-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3 |
SMILES canónico |
CN(C)C1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2,2-trifluoro-N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B284257.png)
![N-[2-(2-phenoxyethoxy)-5-(trifluoromethyl)phenyl]butanamide](/img/structure/B284258.png)
![2-[(4-Chlorophenoxy)methyl]-5-(2,6-dimethylmorpholin-4-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B284267.png)
![5-(4-Methoxyanilino)-2-[(3-methylphenoxy)methyl]-4-oxazolecarbonitrile](/img/structure/B284272.png)
![5-(4-Methoxyanilino)-2-[(2-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B284273.png)
![Methyl {[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetate](/img/structure/B284275.png)
![2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide](/img/structure/B284277.png)

![2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinyl)acetamide](/img/structure/B284279.png)


![N-(2-chloro-3-pyridinyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284283.png)
![N-(3-chloro-2-methylphenyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B284286.png)
